molecular formula C13H18N2O4 B8788750 Diethyl toluene-2,4-dicarbamate CAS No. 7450-62-6

Diethyl toluene-2,4-dicarbamate

Cat. No. B8788750
M. Wt: 266.29 g/mol
InChI Key: PHYURWGMBQTCSY-UHFFFAOYSA-N
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Patent
US04259511

Procedure details

10 g of the urethane which had previously been treated in this way were dissolved in 60 g o-xylene. The solution is heated to 80° C. and mixed with 2 g of a 2%, by weight, aqueous potassium permanganate solution. The mixture was stirred intensely for 30 minutes at 80° C. The hot organic phase was then separated from the solid and aqueous constituents. The organic phase was concentrated by distilling off a proportion of the xylene to half of its original volume, and the purified 2,4-bis-(ethoxycarbonylamino)-toluene was obtained in a virtually quantitative yield from the concentrated solution by crystallization.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([O:4][CH2:5][CH3:6])=[O:3].[Mn]([O-])(=O)(=O)=O.[K+].C[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=1[CH3:20]>>[CH2:5]([O:4][C:2]([NH:1][C:18]1[CH:17]=[C:16]([NH:1][C:2]([O:4][CH2:5][CH3:6])=[O:3])[CH:15]=[CH:14][C:19]=1[CH3:20])=[O:3])[CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
CC=1C=CC=CC1C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred intensely for 30 minutes at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hot organic phase was then separated from the solid and aqueous constituents
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off a proportion of the xylene to half of its original volume

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)NC1=C(C=CC(=C1)NC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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